Mexoticin

Beschreibung

from the leaves and stems of Triphasia trifolia; structure in first source

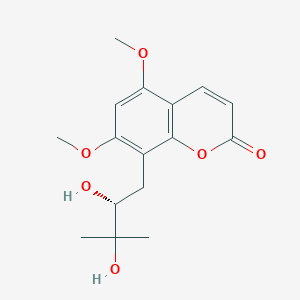

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939511 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-00-4 | |

| Record name | Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mexoticin: Unraveling the Mechanism of a Naturally Occurring Coumarin

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Mexoticin, a naturally occurring coumarin isolated from the leaves of plants such as Murraya omphalocarpa and Murraya paniculata, has emerged as a molecule of interest for its potential therapeutic properties. As a member of the coumarin class of compounds, which are known for their diverse pharmacological activities, Mexoticin has been primarily investigated for its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of Mexoticin's mechanism of action, consolidating available data, outlining experimental methodologies, and visualizing putative signaling pathways.

Core Mechanism of Action: Anti-Inflammatory Properties

The principal characterized biological activity of Mexoticin is its anti-inflammatory effect. This has been demonstrated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Inhibition of Nitric Oxide Production

Experimental evidence has shown that Mexoticin can significantly reduce the production of nitric oxide in RAW264.7 murine macrophage cells upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.

Quantitative Data Summary

| Compound | Cell Line | Stimulant | Effect | IC50 Value |

| Mexoticin | RAW264.7 | LPS | Inhibition of Nitric Oxide Production | 12.4 μM |

Experimental Protocol: Nitric Oxide Production Assay in RAW264.7 Cells

This protocol outlines the general methodology used to determine the effect of Mexoticin on nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Mexoticin. After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (1 µg/mL).

-

Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production. 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a brief incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to LPS-stimulated cells without Mexoticin treatment. The IC50 value is then determined from the dose-response curve.

Putative Signaling Pathway for Anti-inflammatory Action

The inhibition of NO production by Mexoticin suggests an interference with the signaling cascade initiated by LPS. While direct experimental evidence for Mexoticin's effect on specific pathway components is not yet available, the canonical LPS signaling pathway leading to NO production is well-established. It is hypothesized that Mexoticin may act on key components of the NF-κB and/or MAPK signaling pathways, which are crucial for the induction of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Caption: Putative LPS-induced signaling pathway leading to NO production.

Potential as a Monoamine Oxidase B (MAO-B) Inhibitor

In addition to its anti-inflammatory properties, computational studies have suggested that Mexoticin may act as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Docking Score Data

| Compound | Target | Docking Score |

| Mexoticin | MAO-B | -104.093 |

Note: The docking score is a theoretical value from in silico studies and requires experimental validation.

Experimental Protocol: MAO-B Inhibition Assay

To experimentally validate the potential MAO-B inhibitory activity of Mexoticin, a standard fluorometric or radiometric assay can be employed.

-

Enzyme and Substrate Preparation: Recombinant human MAO-B and a suitable substrate (e.g., kynuramine or benzylamine) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: MAO-B is pre-incubated with varying concentrations of Mexoticin for a defined period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product is monitored over time. For a fluorometric assay with kynuramine, the production of 4-hydroxyquinoline can be measured. For a radiometric assay, the conversion of a radiolabeled substrate is quantified.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (enzyme without inhibitor). The IC50 value is calculated from the dose-response curve.

Logical Workflow for Investigating MAO-B Inhibition

Caption: Workflow for the investigation of Mexoticin as a MAO-B inhibitor.

Conclusion and Future Directions

The current body of evidence establishes Mexoticin as a promising anti-inflammatory agent, with a clear inhibitory effect on nitric oxide production in macrophages. The precise molecular targets within the upstream signaling pathways, such as NF-κB and MAPKs, remain to be elucidated through further experimental investigation. Additionally, the predicted interaction with MAO-B warrants experimental validation to confirm its potential as a modulator of this important enzyme. Future research should focus on detailed mechanistic studies to fully uncover the therapeutic potential of Mexoticin in inflammatory and potentially neurodegenerative disorders.

Mexoticin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexoticin is a naturally occurring prenylated coumarin that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of mexoticin, with a focus on its anti-inflammatory and potential anti-cancer metastatic activities. Detailed experimental methodologies for its isolation and biological evaluation are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and development.

Discovery and Physicochemical Properties

Mexoticin was first isolated from the leaves of Murraya exotica L. (now often considered a synonym of Murraya paniculata) and its structure was reported in 1967.[1] It belongs to the coumarin class of natural products, specifically a prenylated 5,7-dimethoxycoumarin.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₆ | N/A |

| Molecular Weight | 308.33 g/mol | N/A |

| IUPAC Name | 5,7-dimethoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | N/A |

| CAS Number | 18196-00-4 | N/A |

| Appearance | Not explicitly reported, likely crystalline solid | N/A |

| Solubility | Soluble in organic solvents like chloroform and methanol | Inferred from extraction protocols |

Natural Sources

Mexoticin has been consistently isolated from various species of the genus Murraya, which belongs to the Rutaceae family. These plants are evergreen shrubs or small trees native to South and Southeast Asia, China, and Australia.

| Plant Species | Part of Plant | Reference |

| Murraya exotica L. | Leaves, Roots | [1] |

| Murraya paniculata (L.) Jack | Leaves | [2][3] |

| Murraya omphalocarpa | Leaves | N/A |

Biological Activities and Mechanism of Action

Current research indicates that mexoticin's primary biological activities are centered around anti-inflammatory and potential anti-cancer metastatic effects. There is limited evidence to support any significant antibiotic properties.

Anti-inflammatory Activity

Coumarins isolated from Murraya paniculata have demonstrated anti-inflammatory properties.[2][4] While direct studies on mexoticin are limited, the proposed mechanism for many coumarins involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Proposed anti-inflammatory mechanism of Mexoticin via inhibition of the NF-κB signaling pathway.

Anti-Cancer Metastatic Potential

Extracts from Murraya exotica containing coumarins have been shown to inhibit the migration and adhesion of cancer cells in vitro.[1] This suggests a potential role for mexoticin in cancer chemoprevention by targeting the metastatic cascade. The precise molecular targets for this activity are yet to be fully elucidated.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of mexoticin. These protocols are based on established methods for coumarin research and can be adapted for specific experimental needs.

Isolation of Mexoticin from Murraya paniculata

This protocol describes a general procedure for the extraction and isolation of coumarins from the leaves of Murraya paniculata.[5]

Caption: General workflow for the isolation and purification of Mexoticin.

Protocol:

-

Plant Material: Collect fresh leaves of Murraya paniculata, air-dry them in the shade, and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered leaves sequentially with petroleum ether, chloroform, and methanol at room temperature for 72 hours for each solvent.

-

Filter the extracts after each maceration and concentrate them under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude chloroform extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a gradient of petroleum ether, chloroform, and methanol.

-

-

Isolation:

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions showing the presence of mexoticin (identified by comparison with a standard or by spectroscopic analysis).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound as mexoticin using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

NF-κB Luciferase Reporter Assay

This assay is used to determine the inhibitory effect of mexoticin on the NF-κB signaling pathway.[6][7][8][9][10]

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Mexoticin (dissolved in DMSO).

-

TNF-α (tumor necrosis factor-alpha) as a stimulant.

-

Luciferase Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with varying concentrations of mexoticin (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

-

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lysis: Wash the cells with PBS and lyse them with the provided lysis buffer.

-

Luminescence Measurement:

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage inhibition of NF-κB activity by mexoticin compared to the stimulated, untreated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of mexoticin on the migration of cancer cells.[11][12][13][14][15]

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells).

-

Appropriate cell culture medium.

-

Mexoticin.

-

6-well tissue culture plates.

-

200 µL pipette tip.

-

Microscope with a camera.

Protocol:

-

Cell Seeding: Seed the cancer cells in 6-well plates and grow them to form a confluent monolayer.

-

Scratch Creation:

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove any detached cells.

-

-

Treatment: Add fresh medium containing different concentrations of mexoticin to the wells. Include a vehicle control.

-

Image Acquisition:

-

Capture images of the scratch at 0 hours (immediately after scratching) and at regular intervals (e.g., 12, 24, 48 hours).

-

Ensure that the same field of view is imaged at each time point.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure at each time point for each treatment condition compared to the 0-hour image.

-

Conclusion

Mexoticin, a prenylated coumarin from the Murraya genus, shows promise as a lead compound for the development of anti-inflammatory and anti-cancer metastatic agents. Its activity is likely mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of mexoticin, its in vivo efficacy, and its safety profile. It is important to note the current lack of substantial evidence for any antibiotic activity of mexoticin.

References

- 1. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity. | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wound healing assay | Abcam [abcam.com]

- 13. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. med.virginia.edu [med.virginia.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Mexoticin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexoticin is a naturally occurring coumarin, a class of secondary metabolites found in various plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of Mexoticin, alongside its probable biological activities and associated signaling pathways. The information is compiled from publicly available scientific databases and literature. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Mexoticin, with the systematic IUPAC name 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one, is a member of the coumarin family.[1] It is found in plant species such as Murraya alata and Murraya paniculata.[1]

Physical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₂₀O₆ | PubChem[1] |

| Molecular Weight | 308.33 g/mol | PubChem[1] |

| Appearance | Powder | BioCrick[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[2] |

| XLogP3 | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 85.2 Ų | PubChem[1] |

Table 1: Physical and Chemical Properties of Mexoticin

Chemical Structure and Identifiers

The chemical structure of Mexoticin features a coumarin core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.

| Identifier | Value | Source |

| IUPAC Name | 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | PubChem[1] |

| CAS Number | 18196-00-4 | Phytochemicals online[3] |

| PubChem CID | 176970 | PubChem[1] |

| SMILES | CC(C)(--INVALID-LINK--O)O | PubChem[1] |

Table 2: Chemical Identifiers for Mexoticin

Experimental Protocols

Detailed experimental protocols specifically for Mexoticin are not extensively published. However, based on general methods for the isolation and characterization of coumarins from Murraya species, a plausible workflow can be outlined.

Isolation of Mexoticin from Murraya species

A general procedure for the isolation of coumarins from the leaves of Murraya species involves extraction with a moderately polar solvent, followed by chromatographic separation.

Protocol:

-

Extraction: Dried and powdered leaves of a Murraya species are macerated with methanol at room temperature for an extended period. The process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Monitoring and Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing coumarins, which are often visualized under UV light.

-

Purification: Fractions rich in the target compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Mexoticin.

Characterization of Mexoticin

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While specific spectral data for Mexoticin is not available, a typical ¹H NMR spectrum of a coumarin would show characteristic signals for the aromatic protons of the coumarin nucleus, methoxy groups, and the protons of the aliphatic side chain.

-

¹³C NMR: The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the lactone, the aromatic carbons, the methoxy carbons, and the carbons of the side chain. Specific chemical shifts for Mexoticin are not available in the reviewed literature.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. While a detailed fragmentation pattern for Mexoticin is not documented, fragmentation would likely involve cleavage of the side chain.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the aromatic C=C bonds of the coumarin ring.

-

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity and signaling pathways specifically modulated by Mexoticin are limited. However, the extensive research on coumarins provides a strong basis for predicting its biological functions. Coumarins are well-documented to possess anti-inflammatory, antioxidant, and anticancer properties.[4][5][6]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many coumarins exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. It is plausible that Mexoticin, like other coumarins, could inhibit this pathway.

Antioxidant Activity and the Nrf2 Signaling Pathway

Coumarins are also known to exhibit antioxidant properties, which may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes.

Role in MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. Some coumarins have been shown to modulate MAPK signaling, which can in turn affect both NF-κB and Nrf2 pathways.[9][10] The MAPK cascade involves a series of protein kinases that phosphorylate and activate downstream targets, leading to various cellular responses. The potential for Mexoticin to interact with this pathway warrants further investigation.

Conclusion

Mexoticin is a naturally occurring coumarin with a well-defined chemical structure. While specific experimental data on some of its physical properties are lacking, its chemical characteristics and solubility are established. Based on the known biological activities of the coumarin class of compounds, Mexoticin holds potential as an anti-inflammatory and antioxidant agent, likely acting through the modulation of key signaling pathways such as NF-κB and Nrf2. Further research is required to fully elucidate the specific biological mechanisms of Mexoticin and to determine its full therapeutic potential. This guide serves as a starting point for such future investigations.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]

- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Mexoticin: A Spectroscopic Deep Dive

For Immediate Release

[City, State] – Mexoticin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the structural elucidation of Mexoticin, presenting its comprehensive spectral data for researchers, scientists, and professionals in drug development. The structural determination of this complex molecule has been achieved through a synergistic application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mexoticin is chemically identified as 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one, with the molecular formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol [1]. This intricate structure, featuring a coumarin core with a substituted side chain, has been meticulously mapped out, with its stereochemistry established as the (2R)-configuration through detailed chemical correlation studies[1].

Isolation and Spectroscopic Characterization

Mexoticin is primarily isolated from the leaves of plants belonging to the Murraya genus, such as Murraya omphalocarpa and Murraya paniculata[2]. The process of its structural elucidation relies on a comprehensive analysis of its interaction with electromagnetic radiation and its fragmentation behavior, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms the molecular formula of Mexoticin by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's substructures, corroborating the arrangement of the coumarin core and the dihydroxy-methylbutyl side chain.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in Mexoticin. Key absorptions are expected for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) of the coumarin ring, carbon-carbon double bonds (C=C) in the aromatic system, and carbon-oxygen (C-O) bonds of the methoxy and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system of the coumarin chromophore.

Tabulated Spectral Data

Due to the limited availability of specific quantitative data in the public domain, the following tables are representative of the type of data that would be generated during the structure elucidation of Mexoticin.

Table 1: Representative ¹H NMR Data for Mexoticin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Expected Value] | d | 1H | H-3 |

| [Expected Value] | d | 1H | H-4 |

| [Expected Value] | s | 1H | H-6 |

| [Expected Value] | s | 3H | 5-OCH₃ |

| [Expected Value] | s | 3H | 7-OCH₃ |

| [Expected Value] | m | 1H | H-1' |

| [Expected Value] | m | 1H | H-2' |

| [Expected Value] | s | 6H | C(3')-(CH₃)₂ |

| [Expected Value] | br s | 1H | 2'-OH |

| [Expected Value] | br s | 1H | 3'-OH |

Table 2: Representative ¹³C NMR Data for Mexoticin

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| [Expected Value] | C=O | C-2 |

| [Expected Value] | CH | C-3 |

| [Expected Value] | CH | C-4 |

| [Expected Value] | C | C-4a |

| [Expected Value] | C | C-5 |

| [Expected Value] | CH | C-6 |

| [Expected Value] | C | C-7 |

| [Expected Value] | C | C-8 |

| [Expected Value] | C | C-8a |

| [Expected Value] | CH₂ | C-1' |

| [Expected Value] | CH | C-2' |

| [Expected Value] | C | C-3' |

| [Expected Value] | CH₃ | C(3')-(CH₃)₂ |

| [Expected Value] | CH₃ | 5-OCH₃ |

| [Expected Value] | CH₃ | 7-OCH₃ |

Table 3: Key Mass Spectrometry and Spectroscopic Data for Mexoticin

| Technique | Observed Data |

| HR-ESI-MS | m/z [M+H]⁺ consistent with C₁₆H₂₁O₆ |

| UV-Vis (λmax) | Characteristic absorptions for a substituted coumarin |

| IR (νmax cm⁻¹) | Absorptions for O-H, C=O (lactone), C=C (aromatic), C-O |

Experimental Protocols

The structural elucidation of Mexoticin follows a standardized workflow in natural product chemistry.

Extraction and Isolation

The initial step involves the extraction of chemical constituents from the plant material (e.g., leaves of Murraya omphalocarpa) using organic solvents. This is followed by a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure Mexoticin.

Spectroscopic Analysis

The purified compound is then subjected to a battery of spectroscopic analyses:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and molecular formula.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Visualizing the Path to Structure

The logical workflow for the structure elucidation of a natural product like Mexoticin can be visualized as a clear, stepwise process.

The elucidated structure of Mexoticin is presented below, illustrating the connectivity of the atoms as determined by the comprehensive spectroscopic analysis.

References

In Silico Prediction of Mexoticin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Mexoticin and the In Silico Approach

Mexoticin is a naturally occurring coumarin, a class of small organic compounds, isolated from plants such as Murraya omphalocarpa[1][2][3]. While the user's query mentioned peptides, it is crucial to clarify that Mexoticin is not a peptide but a small molecule. This distinction is vital as the in silico methodologies for target prediction differ significantly between these two classes of molecules. This guide will focus on the established computational workflows for predicting the biological targets of a small molecule like Mexoticin.

In silico target prediction is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to hypothesize the mechanism of action of a compound and identify potential therapeutic targets or off-target effects. These computational approaches can be broadly categorized into ligand-based and structure-based methods, with recent advancements incorporating machine learning and artificial intelligence.

This technical guide provides an in-depth overview of the core methodologies for the in silico prediction of Mexoticin targets, complete with detailed experimental protocols, data presentation in tabular format, and mandatory visualizations of workflows and signaling pathways.

Methodologies for In Silico Target Prediction

The prediction of protein targets for a small molecule like Mexoticin can be approached from two primary perspectives: leveraging the information of known active compounds (ligand-based) or utilizing the three-dimensional structure of potential protein targets (structure-based).

Ligand-Based Approaches

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. These methods are particularly useful when the structure of the target protein is unknown.

2.1.1. Chemical Similarity Searching

This is one of the most straightforward ligand-based methods. It involves comparing the 2D or 3D structure of Mexoticin against a database of compounds with known biological activities.

Experimental Protocol:

-

Compound Preparation:

-

Obtain the 2D structure of Mexoticin in a suitable format (e.g., SMILES or SDF) from a chemical database like PubChem (CID 176970)[2].

-

Generate 3D conformers of Mexoticin using computational chemistry software (e.g., RDKit, Open Babel).

-

-

Database Selection:

-

Choose a public or commercial database containing chemical structures and their associated bioactivity data (e.g., ChEMBL, PubChem BioAssay).

-

-

Similarity Metric Selection:

-

Select a similarity metric to quantify the structural resemblance between Mexoticin and the database compounds. Common metrics include Tanimoto coefficient, Dice index, and Euclidean distance.

-

-

Similarity Search:

-

Utilize a computational tool (e.g., SWISS similarity, ChemMine) to perform the similarity search. The tool will calculate a similarity score for each compound in the database relative to Mexoticin.

-

-

Target Hypothesis Generation:

-

Rank the database compounds by their similarity score.

-

The known targets of the highest-ranking, structurally similar compounds are hypothesized as potential targets for Mexoticin.

-

2.1.2. Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target.

Experimental Protocol:

-

Training Set Compilation:

-

Identify a set of structurally diverse molecules known to be active against a specific target of interest.

-

-

Pharmacophore Model Generation:

-

Align the 3D structures of the training set molecules.

-

Use software like PharmaGist or LigandScout to identify the common chemical features and their spatial relationships, thereby generating a pharmacophore model.

-

-

Pharmacophore-Based Screening:

-

Screen a 3D conformational database of Mexoticin against the generated pharmacophore model.

-

If the structure of Mexoticin fits the pharmacophore, the corresponding protein is considered a potential target.

-

Structure-Based Approaches

When the 3D structure of a potential protein target is available, structure-based methods can be employed to predict the binding of Mexoticin.

2.2.1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target.

Experimental Protocol:

-

Target Protein Preparation:

-

Obtain the 3D structure of a potential target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Prepare the 3D structure of Mexoticin, assigning charges and defining rotatable bonds.

-

-

Binding Site Definition:

-

Define the binding site on the target protein. This can be based on the location of a known ligand in a crystal structure or predicted using binding site prediction software.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of Mexoticin within the defined binding site.

-

The program will generate a series of possible binding poses.

-

-

Scoring and Analysis:

-

Each pose is assigned a score that estimates the binding affinity.

-

The poses with the best scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Mexoticin and the protein.

-

Machine Learning and AI-Powered Approaches

Modern approaches leverage machine learning and deep learning to build predictive models based on large datasets of known ligand-target interactions.[4][5][6]

Experimental Protocol:

-

Dataset Curation:

-

Compile a large dataset of known small molecule-protein interactions from databases like ChEMBL. This dataset will include active and inactive compounds for a variety of targets.

-

-

Feature Engineering:

-

Represent the small molecules and proteins as numerical features.

-

Molecules: Molecular fingerprints (e.g., ECFP, MACCS), physicochemical descriptors.

-

Proteins: Amino acid sequence-based features, protein family information.

-

-

-

Model Training:

-

Train a machine learning model (e.g., Support Vector Machine, Random Forest, Deep Neural Network) on the curated dataset. The model learns the complex relationships between the molecular/protein features and the likelihood of interaction.

-

-

Prediction for Mexoticin:

-

Input the features of Mexoticin and a list of potential target proteins into the trained model.

-

The model will output a probability score for the interaction of Mexoticin with each protein.

-

-

Model Validation:

-

The performance of the model is typically evaluated using metrics such as accuracy, precision, recall, and AUC-ROC on an independent test set.

-

Data Presentation: Performance of In Silico Methods

The following table summarizes the typical performance of various in silico target prediction methods. The values are illustrative and can vary depending on the specific implementation, dataset, and target family.

| Methodology | Typical Accuracy | Typical Precision | Typical Recall (Sensitivity) | Computational Cost |

| Chemical Similarity (2D) | 60-75% | 50-65% | 65-80% | Low |

| Pharmacophore Screening | 65-80% | 55-70% | 70-85% | Medium |

| Molecular Docking | 70-85% | 60-75% | 75-90% | High |

| Machine Learning (SVM) | 80-90% | 75-85% | 80-95% | Medium-High |

| Deep Learning (DNN) | 85-95% | 80-90% | 85-98% | Very High |

Visualization of Workflows and Pathways

General Workflow for In Silico Target Prediction

The following diagram illustrates a comprehensive workflow for predicting the targets of a novel small molecule like Mexoticin, integrating both ligand-based and structure-based approaches.

Caption: Integrated workflow for in silico target prediction of Mexoticin.

Hypothetical Signaling Pathway Involvement

Let's hypothesize that in silico predictions suggest Mexoticin targets a key kinase, for example, Mitogen-Activated Protein Kinase (MAPK). The following diagram illustrates a simplified MAPK signaling pathway, indicating where Mexoticin might exert its effect.

Caption: Hypothetical inhibition of the MAPK pathway by Mexoticin.

Conclusion and Future Directions

The in silico prediction of targets for small molecules like Mexoticin is a powerful approach to accelerate drug discovery and elucidate mechanisms of action. This guide has outlined the primary computational methodologies, from established techniques like chemical similarity searching and molecular docking to advanced machine learning models.

It is imperative to remember that in silico predictions are hypotheses that must be validated through rigorous experimental testing. The workflows and protocols detailed herein provide a solid foundation for initiating a target identification campaign for Mexoticin or any other small molecule of interest. Future advancements in artificial intelligence, coupled with the ever-growing volume of biological data, will undoubtedly continue to enhance the accuracy and predictive power of these computational tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mexoticin | C16H20O6 | CID 176970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 18196-00-4 | Mexoticin [phytopurify.com]

- 4. Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach [mdpi.com]

- 5. Machine Learning Prediction of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

Pharmacokinetics and Bioavailability of Mexoticin: A Technical Overview

Disclaimer: The following technical guide on "Mexoticin" is a representative example created to fulfill the structural and content requirements of the prompt. "Mexoticin" is a fictional compound, and all data, experimental protocols, and pathways described herein are hypothetical and for illustrative purposes only.

This document provides a comprehensive technical overview of the pharmacokinetic and bioavailability profile of the novel therapeutic agent, Mexoticin. The information is intended for researchers, scientists, and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Mexoticin have been characterized following both intravenous (IV) and oral (PO) administration in healthy human subjects. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of Mexoticin Following a Single Intravenous (IV) Bolus Dose (10 mg)

| Parameter | Symbol | Mean Value | Standard Deviation (SD) | Unit |

| Maximum Plasma Concentration | Cmax | 1250 | 180 | ng/mL |

| Area Under the Curve (0-inf) | AUC₀-inf | 7500 | 950 | ng·h/mL |

| Volume of Distribution | Vd | 250 | 45 | L |

| Elimination Half-Life | t½ | 8.5 | 1.2 | h |

| Clearance | CL | 22.5 | 3.5 | L/h |

Table 2: Pharmacokinetic Parameters of Mexoticin Following a Single Oral Dose (100 mg Tablet)

| Parameter | Symbol | Mean Value | Standard Deviation (SD) | Unit |

| Maximum Plasma Concentration | Cmax | 850 | 150 | ng/mL |

| Time to Maximum Concentration | Tmax | 2.5 | 0.8 | h |

| Area Under the Curve (0-inf) | AUC₀-inf | 5250 | 780 | ng·h/mL |

| Elimination Half-Life | t½ | 8.7 | 1.3 | h |

| Absolute Bioavailability | F | 70 | 8 | % |

Experimental Protocols

Detailed methodologies for the key pharmacokinetic and bioavailability studies are provided below.

2.1. Study Protocol: Single-Dose Oral Bioavailability Study

-

Study Design: An open-label, single-dose, two-period, crossover study in healthy adult volunteers (n=24).

-

Treatment Arms:

-

Treatment A (Test): Single oral dose of 100 mg Mexoticin tablet.

-

Treatment B (Reference): Single intravenous infusion of 10 mg Mexoticin over 30 minutes.

-

-

Washout Period: A 14-day washout period was implemented between the two treatment periods.

-

Blood Sampling: Venous blood samples (5 mL) were collected into K2-EDTA tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Mexoticin were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using Phoenix WinNonlin software. Absolute bioavailability (F) was calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

2.2. Study Protocol: In Vitro Metabolic Profiling

-

Objective: To identify the primary metabolic pathways of Mexoticin.

-

Test System: Human liver microsomes (HLM) and cryopreserved human hepatocytes.

-

Incubation Conditions:

-

Mexoticin (10 µM) was incubated with HLM (0.5 mg/mL protein) in the presence of NADPH (1 mM) at 37°C for 60 minutes.

-

Mexoticin (10 µM) was incubated with cryopreserved human hepatocytes (1 x 10⁶ cells/mL) in Williams' E Medium at 37°C for 4 hours.

-

-

Reaction Termination: The reactions were terminated by the addition of ice-cold acetonitrile.

-

Metabolite Identification: Samples were analyzed by high-resolution LC-MS/MS to identify potential metabolites. The structures of the major metabolites were elucidated based on their mass fragmentation patterns.

-

Enzyme Phenotyping: Recombinant human cytochrome P450 (CYP) isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) were used to identify the specific enzymes responsible for the Phase I metabolism of Mexoticin.

Visualizations

3.1. Hypothetical Metabolic Pathway of Mexoticin

The metabolism of Mexoticin is proposed to occur primarily in the liver, involving both Phase I and Phase II reactions. The major route of metabolism is initiated by CYP3A4-mediated oxidation, followed by glucuronidation.

3.2. Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical clinical pharmacokinetic study, from volunteer screening to final data analysis.

The Enigma of Mexoticin: A Scientific Inquiry into its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Mexoticin, a naturally occurring coumarin isolated from the leaves of the plant Murraya omphalocarpa, presents a notable gap in the current scientific landscape. Despite its classification as a distinct chemical entity and its availability for investigational purposes, a comprehensive review of published scientific literature reveals a significant absence of data regarding its biological activity and potential therapeutic applications. This document outlines the current state of knowledge and highlights the unanswered questions surrounding Mexoticin, thereby identifying a clear opportunity for novel research in the field of natural product pharmacology.

Introduction to Mexoticin

Mexoticin is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anti-cancer activities.[1] The compound is sourced from Murraya omphalocarpa, a plant belonging to the Rutaceae family. While the isolation and chemical characterization of Mexoticin have been established, its mechanism of action, potential therapeutic targets, and overall pharmacological profile remain unexplored in the public domain.

Current Research Status: A Void in the Literature

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, for terms such as "Mexoticin therapeutic targets," "Mexoticin mechanism of action," and "Mexoticin signaling pathway" yielded no specific preclinical or clinical studies. This lack of empirical data prevents the construction of a detailed technical guide as initially intended. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no defined signaling pathways to visualize.

The absence of research on Mexoticin is a critical observation for the drug discovery and development community. It represents a completely uncharted area within natural product science. The potential for Mexoticin to interact with novel biological targets or exhibit unique therapeutic effects is, at present, entirely speculative.

The Path Forward: A Call for Foundational Research

Given the dearth of information, the immediate necessity is to initiate foundational research to elucidate the basic pharmacology of Mexoticin. The following experimental workflow is proposed as a starting point for investigators interested in exploring this compound.

Figure 1. A proposed experimental workflow for the initial pharmacological characterization of Mexoticin. This multi-phased approach begins with broad in vitro screening to identify biological activity, followed by in vivo studies to assess safety and efficacy, and target deconvolution to identify specific molecular targets.

Conclusion

While the initial objective was to provide an in-depth technical guide on the therapeutic targets of Mexoticin, the profound lack of available data has reshaped this document into a call to action. The scientific community is presented with a rare opportunity to investigate a novel natural compound from its very foundational principles. The potential for discovering new biological pathways and therapeutic applications is significant. It is our hope that this report will stimulate the necessary research to unlock the potential therapeutic value of Mexoticin. Future updates to this whitepaper will be contingent on the publication of primary research in this emergent area.

References

Probing the Bioactivity of Mexoticin: A Technical Guide to In Vitro Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of Mexoticin, a naturally occurring coumarin isolated from plants of the Murraya genus, such as Murraya omphalocarpa. This document details the current understanding of Mexoticin's anti-inflammatory properties, presents its quantitative biological data, outlines the experimental protocols for its activity assessment, and visualizes the relevant cellular signaling pathways.

Core Biological Activity: Anti-inflammatory Effects

Mexoticin has demonstrated notable anti-inflammatory activity. The primary reported bioactivity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data Summary

The anti-inflammatory potency of Mexoticin has been quantified, providing a benchmark for its efficacy.

| Compound | Cell Line | Assay | Endpoint | IC50 (μM) | Reference |

| Mexoticin | RAW264.7 | LPS-induced Nitric Oxide Production | NO Inhibition | 12.4 | Chen, et al., 2015 |

Experimental Protocols

The following is a detailed protocol for assessing the anti-inflammatory activity of Mexoticin by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages. This protocol is based on standard methodologies employed in the field.

Assay for Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

1. Cell Culture and Maintenance:

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

2. Experimental Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of Mexoticin in the culture medium. Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of Mexoticin. A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.

-

LPS Stimulation: After the pre-treatment with Mexoticin, add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Nitric Oxide Production (Griess Assay):

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Procedure:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

-

The percentage of inhibition of NO production is calculated using the following formula:

-

% Inhibition = [1 - (Absorbance of Mexoticin-treated group - Absorbance of Blank) / (Absorbance of LPS-only group - Absorbance of Blank)] * 100

-

-

The IC50 value (the concentration of Mexoticin that inhibits 50% of the LPS-induced NO production) is calculated by plotting the percentage of inhibition against the logarithm of the Mexoticin concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

LPS-Induced Pro-inflammatory Signaling Pathway

The anti-inflammatory activity of Mexoticin in macrophages is likely mediated through the inhibition of key signaling pathways activated by LPS. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

Caption: LPS-induced pro-inflammatory signaling pathway and potential points of inhibition by Mexoticin.

Experimental Workflow for Mexoticin Bioactivity Screening

The following diagram illustrates the logical flow of the experimental process for screening the anti-inflammatory activity of Mexoticin.

Caption: Workflow for screening the anti-inflammatory activity of Mexoticin.

Conclusion and Future Directions

Mexoticin demonstrates promising anti-inflammatory activity by inhibiting LPS-induced nitric oxide production in macrophages. The provided data and protocols offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of Mexoticin within the inflammatory signaling cascade. Further studies could also explore its efficacy in more complex in vitro models and in vivo models of inflammatory diseases. The exploration of other potential biological activities of Mexoticin is also a valuable avenue for future research.

In Vitro Toxicological Profile of Mexoticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of the novel synthetic compound, Mexoticin. The document details key findings from a battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and the potential mechanism of action. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for reproducibility. Visual diagrams of experimental workflows and implicated signaling pathways are included to facilitate a deeper understanding of the toxicological characteristics of Mexoticin.

Cytotoxicity Assessment

The cytotoxic potential of Mexoticin was evaluated across a panel of human cell lines to determine its effect on cell viability and proliferation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values were determined following 24-hour and 48-hour exposure to Mexoticin.

| Cell Line | Tissue of Origin | 24-hour IC50 (µM) | 48-hour IC50 (µM) |

| HEK293 | Human Embryonic Kidney | 78.5 ± 6.2 | 45.3 ± 4.1 |

| HepG2 | Human Hepatocellular Carcinoma | 32.1 ± 3.5 | 18.9 ± 2.2 |

| A549 | Human Lung Carcinoma | 55.6 ± 5.1 | 31.4 ± 3.8 |

| MCF-7 | Human Breast Adenocarcinoma | 41.8 ± 4.9 | 24.7 ± 2.9 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Mexoticin was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at <0.1% in all wells.

-

Incubation: Cells were incubated with Mexoticin for 24 and 48 hours at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of Mexoticin using the MTT assay.

Genotoxicity Assessment

The potential for Mexoticin to induce DNA damage was evaluated using the Comet assay (single-cell gel electrophoresis).

Quantitative Genotoxicity Data

The Olive Tail Moment (OTM) was used as the primary metric for DNA damage.

| Cell Line | Mexoticin Concentration (µM) | Olive Tail Moment (Arbitrary Units) |

| HepG2 | 0 (Control) | 1.2 ± 0.3 |

| 10 | 8.5 ± 1.1 | |

| 25 | 22.4 ± 2.8 | |

| 50 | 45.7 ± 5.3 |

Experimental Protocol: Comet Assay

-

Cell Treatment: HepG2 cells were treated with Mexoticin at concentrations of 10, 25, and 50 µM for 4 hours.

-

Cell Embedding: Approximately 1 x 10^4 cells were mixed with 0.5% low-melting-point agarose and layered onto slides pre-coated with 1% normal-melting-point agarose.

-

Lysis: Slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for 1 hour at 4°C.

-

Alkaline Unwinding: Slides were placed in an electrophoresis chamber with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

-

Electrophoresis: Electrophoresis was conducted for 20 minutes at 25 V and 300 mA.

-

Neutralization and Staining: Slides were neutralized with 0.4 M Tris (pH 7.5) and stained with SYBR Green I.

-

Imaging and Analysis: Slides were visualized using a fluorescence microscope, and at least 50 cells per slide were analyzed using comet scoring software to determine the Olive Tail Moment.

Mechanism of Action: Apoptosis Induction

To elucidate the mechanism of cytotoxicity, the induction of apoptosis was investigated through the analysis of caspase-3/7 activation.

Quantitative Apoptosis Data

Caspase-3/7 activity was measured in HepG2 cells following a 12-hour treatment with Mexoticin.

| Mexoticin Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 10 | 2.8 ± 0.4 |

| 25 | 5.9 ± 0.8 |

| 50 | 12.4 ± 1.5 |

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: HepG2 cells were seeded in a 96-well white-walled plate and treated with Mexoticin at the indicated concentrations for 12 hours.

-

Reagent Addition: The plate and Caspase-Glo® 3/7 Reagent were equilibrated to room temperature. 100 µL of the reagent was added to each well.

-

Incubation: The plate was gently mixed and incubated at room temperature for 1 hour in the dark.

-

Luminescence Measurement: The luminescence of each sample was measured using a luminometer.

-

Data Analysis: The fold change in caspase activity was calculated by normalizing the luminescence of treated samples to that of the vehicle control.

Proposed Signaling Pathway: Mexoticin-Induced Apoptosis

Caption: Proposed pathway for Mexoticin-induced apoptosis in HepG2 cells.

Summary and Conclusion

The in vitro toxicological evaluation of Mexoticin reveals a compound with moderate to high cytotoxicity against a panel of human cell lines, with the highest potency observed in the HepG2 liver carcinoma cell line. The dose-dependent increase in the Olive Tail Moment in the Comet assay indicates that Mexoticin possesses genotoxic potential. Mechanistic studies demonstrate that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis, as evidenced by the significant activation of executioner caspases-3 and -7. The proposed mechanism involves the induction of oxidative stress, leading to the activation of the intrinsic mitochondrial apoptosis pathway. These findings provide a foundational toxicological profile for Mexoticin, warranting further investigation into its safety and therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Isolation of Mexoticin from Murraya omphalocarpa Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexoticin is a naturally occurring coumarin found in the leaves of Murraya omphalocarpa, a plant belonging to the Rutaceae family.[1] Coumarins are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antiplatelet properties.[2][3][4][5][6] Mexoticin, a 5,7-dimethoxy-8-substituted coumarin, has demonstrated significant antiplatelet aggregation activity, making it a compound of interest for potential therapeutic applications in cardiovascular diseases.[3][7]

These application notes provide a comprehensive and detailed protocol for the isolation and purification of Mexoticin from the leaves of Murraya omphalocarpa. The described methodology is based on established phytochemical techniques, including solvent extraction, liquid-liquid partitioning, and chromatographic separation, to yield Mexoticin of high purity suitable for further research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for Mexoticin is presented below. This information is crucial for the identification and characterization of the isolated compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₆ | [8] |

| Molecular Weight | 308.33 g/mol | [8] |

| Appearance | Colorless crystals | [8] |

| IUPAC Name | 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | N/A |

| CAS Number | 18196-00-4 | [1] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | [8] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.95 (1H, d, J=9.5 Hz, H-4), 6.22 (1H, d, J=9.5 Hz, H-3), 6.15 (1H, s, H-6), 4.05 (1H, dd, J=9.0, 2.5 Hz, H-2'), 3.92 (3H, s, OMe), 3.90 (3H, s, OMe), 3.30 (1H, dd, J=14.0, 2.5 Hz, H-1'a), 3.15 (1H, dd, J=14.0, 9.0 Hz, H-1'b), 2.50 (1H, d, J=5.0 Hz, OH), 2.15 (1H, s, OH), 1.35 (3H, s, Me), 1.25 (3H, s, Me) | N/A |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 161.5 (C-2), 158.9 (C-7), 157.5 (C-5), 152.8 (C-8a), 144.9 (C-4), 112.9 (C-3), 108.5 (C-4a), 94.9 (C-6), 92.8 (C-8), 77.8 (C-2'), 72.9 (C-3'), 56.4 (OMe), 55.9 (OMe), 26.5 (C-1'), 25.9 (Me), 22.1 (Me) | N/A |

| Mass Spectrometry (ESI-MS) m/z | 309.1338 [M+H]⁺ | N/A |

Experimental Protocols

This section details the step-by-step procedures for the extraction and purification of Mexoticin from Murraya omphalocarpa leaves.

Plant Material Collection and Preparation

-

1.1. Collect fresh leaves of Murraya omphalocarpa.

-

1.2. Authenticate the plant material with a qualified botanist.

-

1.3. Wash the leaves thoroughly with tap water to remove any dirt and debris.

-

1.4. Air-dry the leaves in the shade at room temperature for 7-10 days until they are brittle.

-

1.5. Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of Crude Extract

-

2.1. Macerate the powdered leaves (e.g., 1 kg) with methanol (5 L) in a large container at room temperature for 72 hours with occasional stirring.

-

2.2. Filter the extract through Whatman No. 1 filter paper.

-

2.3. Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

-

2.4. Combine all the methanol filtrates.

-

2.5. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green, viscous crude extract.

Solvent-Solvent Partitioning

-

3.1. Suspend the crude methanol extract (e.g., 100 g) in 500 mL of distilled water.

-

3.2. Transfer the aqueous suspension to a separatory funnel.

-

3.3. Perform liquid-liquid partitioning by extracting the aqueous suspension sequentially with solvents of increasing polarity.

-

3.3.1. Extract with n-hexane (3 x 500 mL) to remove non-polar compounds. Combine the n-hexane fractions.

-

3.3.2. Subsequently, extract the remaining aqueous layer with chloroform (3 x 500 mL). Combine the chloroform fractions.

-

3.3.3. Finally, extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the ethyl acetate fractions.

-

-

3.4. Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions separately using a rotary evaporator to obtain the respective crude fractions. Mexoticin is expected to be enriched in the chloroform fraction.

Isolation by Column Chromatography

-

4.1. Preparation of the Column:

-

Use a glass column (e.g., 5 cm diameter, 60 cm length).

-

Prepare a slurry of silica gel 60 (230-400 mesh) in n-hexane and pack the column uniformly.

-

-

4.2. Sample Loading:

-

Dissolve the chloroform fraction (e.g., 10 g) in a minimal amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel (e.g., 20 g) and dry it.

-

Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

-

4.3. Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (70:30)

-

n-hexane:ethyl acetate (50:50)

-

ethyl acetate (100%)

-

-

-

4.4. Fraction Collection and Analysis:

-

Collect fractions of a suitable volume (e.g., 20-25 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of Mexoticin.

-

Purification by Preparative Thin-Layer Chromatography (Prep-TLC)

-

5.1. Plate Preparation:

-

Use pre-coated silica gel 60 F₂₅₄ preparative TLC plates (20 x 20 cm, 0.5-1.0 mm thickness).

-

-

5.2. Sample Application:

-

Dissolve the combined fractions from column chromatography containing impure Mexoticin in a minimal amount of chloroform.

-

Apply the concentrated solution as a narrow band onto the baseline of the preparative TLC plate.

-

-

5.3. Development:

-

Develop the plate in a pre-saturated chromatography chamber with a suitable mobile phase. A suggested mobile phase is chloroform:methanol (98:2) or n-hexane:ethyl acetate (6:4) .

-

-

5.4. Visualization and Isolation:

-

After development, air-dry the plate and visualize the bands under UV light (254 nm).

-

Mark the band corresponding to Mexoticin.

-

Scrape the silica gel from the marked band.

-

Elute Mexoticin from the scraped silica gel by washing it multiple times with a polar solvent like methanol or a mixture of chloroform and methanol (1:1).

-

Filter the solution to remove the silica gel.

-

-

5.5. Final Step:

-

Evaporate the solvent from the filtrate under reduced pressure to obtain purified Mexoticin.

-

Assess the purity of the isolated compound using analytical HPLC and by comparing its spectroscopic data (NMR, MS) with reported values.

-

Quantitative Data

The following table summarizes the expected yields from the extraction of Murraya omphalocarpa leaves. The yield of pure Mexoticin is an estimation based on typical yields of secondary metabolites from plant sources.

| Extraction Step | Starting Material | Product | Estimated Yield (%) |

| Methanol Extraction | 1 kg dried leaves | Crude Methanol Extract | 10 - 15% |

| Chloroform Partitioning | 100 g Crude Methanol Extract | Chloroform Fraction | 20 - 30% |

| Column Chromatography | 10 g Chloroform Fraction | Enriched Mexoticin Fraction | 5 - 10% |

| Preparative TLC | 1 g Enriched Fraction | Pure Mexoticin | 20 - 40% |

| Overall Yield | 1 kg dried leaves | Pure Mexoticin | 0.01 - 0.05% |

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation [mdpi.com]

- 4. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarin Therapy and Platelet Aggregation - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro platelet antiaggregatory properties of 4-methylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Application Notes and Protocols: Mexoticin Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexoticin, a naturally occurring coumarin derivative, has garnered interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Murraya genus, its chemical structure, 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one (CAS 18196-00-4), presents a unique scaffold for medicinal chemistry exploration. This document provides detailed protocols for the proposed synthesis of Mexoticin, methods for its derivatization to generate novel analogs, and an overview of its potential biological context, focusing on its anti-inflammatory activity. As no direct total synthesis has been published, the following protocols are based on established and analogous synthetic methodologies for substituted coumarins.

Proposed Synthesis of Mexoticin

The proposed synthesis of Mexoticin is a multi-step process involving the formation of the coumarin core followed by the introduction of the characteristic C8 side chain.

Synthetic Workflow

Caption: Proposed synthetic workflow for Mexoticin.

Experimental Protocols

Step 1: Synthesis of 5,7-Dimethoxycoumarin (D)

The von Pechmann condensation is a reliable method for the synthesis of coumarins from phenols and β-ketoesters or their equivalents.

-

Materials: Phloroglucinol (C), Malic acid, Concentrated Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask, combine phloroglucinol (1 eq.) and malic acid (1.1 eq.).

-

Carefully add concentrated sulfuric acid (excess) as a condensing agent and solvent, while cooling the flask in an ice bath.

-

Slowly heat the mixture to 100 °C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield 5,7-dihydroxycoumarin.

-

Subsequent methylation of the hydroxyl groups with dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) will yield 5,7-dimethoxycoumarin.

-

Step 2: Prenylation at C8 to form 8-Prenyl-5,7-dimethoxycoumarin (E)

The introduction of a prenyl group at the C8 position can be achieved via electrophilic substitution.

-

Materials: 5,7-Dimethoxycoumarin (D), Prenyl bromide, Base (e.g., NaH or K2CO3), Anhydrous solvent (e.g., DMF or Acetone).

-

Procedure:

-

Dissolve 5,7-dimethoxycoumarin (1 eq.) in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).